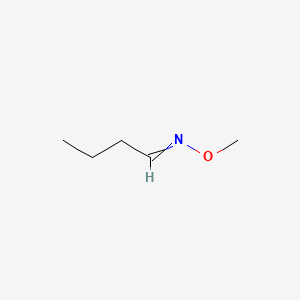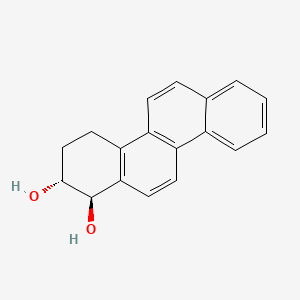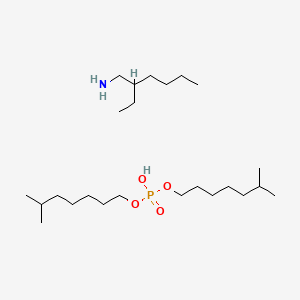
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate is a chemical compound with the molecular formula C24H54NO4P It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate typically involves the reaction of 2-ethylhexylamine with bis(6-methylheptyl) phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of bis(6-methylheptyl) phosphate: This intermediate is synthesized by reacting 6-methylheptanol with phosphoric acid.
Reaction with 2-ethylhexylamine: The bis(6-methylheptyl) phosphate is then reacted with 2-ethylhexylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Batch or continuous reactors: These reactors are used to control the reaction conditions, such as temperature, pressure, and mixing.
Purification steps: The product is purified using techniques like distillation, crystallization, or chromatography to remove impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered chemical structures.
Substitution: New compounds with different functional groups replacing the original ones.
Scientific Research Applications
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the extraction and separation of metals, particularly in hydrometallurgical processes.
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate involves its interaction with molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and facilitating the formation of micelles. This property is crucial in its applications in extraction and separation processes. The molecular targets and pathways involved include:
Micelle formation: The compound forms micelles that encapsulate target molecules, aiding in their extraction and separation.
Surface tension reduction: By reducing surface tension, the compound enhances the efficiency of various chemical and biological processes.
Comparison with Similar Compounds
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate can be compared with other similar compounds, such as:
(2-Ethylhexyl)phosphate: Similar in structure but lacks the ammonium group, resulting in different properties and applications.
Bis(2-ethylhexyl) phosphate: Another similar compound with different alkyl groups, leading to variations in its chemical behavior and uses.
(2-Ethylhexyl)ammonium dihydrogen phosphate: Contains a different phosphate group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
65122-03-4 |
|---|---|
Molecular Formula |
C16H35O4P.C8H19N C24H54NO4P |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
bis(6-methylheptyl) hydrogen phosphate;2-ethylhexan-1-amine |
InChI |
InChI=1S/C16H35O4P.C8H19N/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4;1-3-5-6-8(4-2)7-9/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7,9H2,1-2H3 |
InChI Key |
MJRDRRWIAQOYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


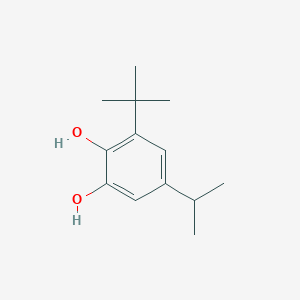
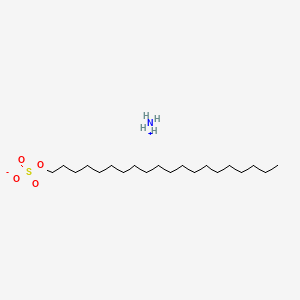
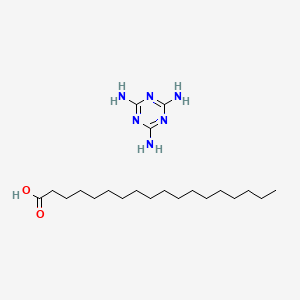
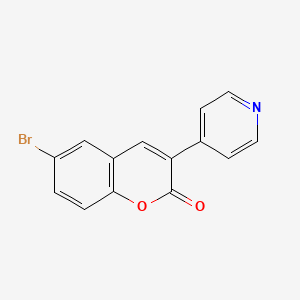
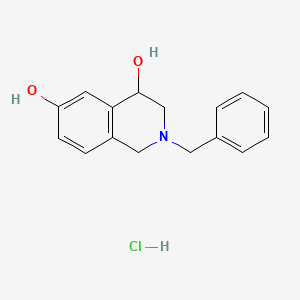
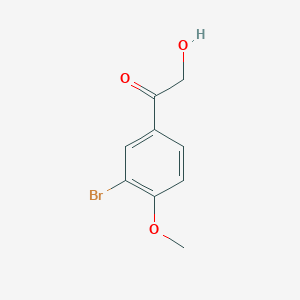
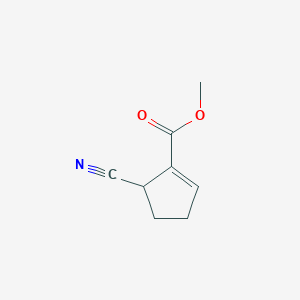

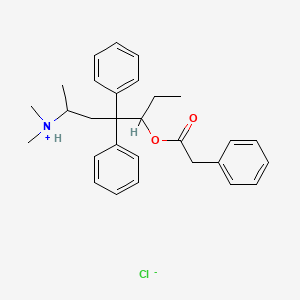
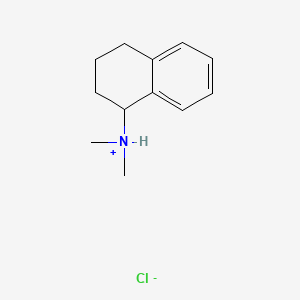
![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
